1-Azatricyclo[3.3.0.02,8]octan-3-one

Physicochemical profiling Hydrogen bonding Medicinal chemistry

1‑Azatricyclo[3.3.0.02,8]octan‑3‑one (CAS 122690‑33‑9; also known as hexahydro‑2H‑azirino[2,1,3‑cd]pyrrolizin‑2‑one) is a rigid, nitrogen‑containing tricyclic ketone with the molecular formula C₇H₉NO and a molecular weight of 123.15 g·mol⁻¹. Its computed physicochemical profile includes a XLogP3‑AA of 0.2, zero hydrogen‑bond donors, two hydrogen‑bond acceptors, zero rotatable bonds, and a topological polar surface area of 20.1 Ų.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 122690-33-9
Cat. No. B040672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azatricyclo[3.3.0.02,8]octan-3-one
CAS122690-33-9
Synonyms2H-Azirino[2,1,3-cd]pyrrolizin-2-one,hexahydro-(9CI)
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1CC2C3N2C1CC3=O
InChIInChI=1S/C7H9NO/c9-6-3-4-1-2-5-7(6)8(4)5/h4-5,7H,1-3H2
InChIKeyCEMSMHQSNOUDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Baseline Profile: 1-Azatricyclo[3.3.0.02,8]octan-3-one (CAS 122690-33-9) – Structural Class, Physicochemical Identity, and Comparator Context


1‑Azatricyclo[3.3.0.02,8]octan‑3‑one (CAS 122690‑33‑9; also known as hexahydro‑2H‑azirino[2,1,3‑cd]pyrrolizin‑2‑one) is a rigid, nitrogen‑containing tricyclic ketone with the molecular formula C₇H₉NO and a molecular weight of 123.15 g·mol⁻¹. Its computed physicochemical profile includes a XLogP3‑AA of 0.2, zero hydrogen‑bond donors, two hydrogen‑bond acceptors, zero rotatable bonds, and a topological polar surface area of 20.1 Ų [1]. Experimentally, the compound exhibits a density of 1.3 ± 0.1 g·cm⁻³, a boiling point of 210.7 ± 23.0 °C (at 760 mmHg), and a flash point of 87.4 ± 12.0 °C . The presence of a nitrogen atom in the tricyclic core distinguishes it from the all‑carbon analogue tricyclo[3.3.0.02,8]octan‑3‑one and from isomeric azatricyclo ketones such as 6‑azatricyclo[3.2.1.0²,⁴]octan‑7‑one, creating meaningful differences in hydrogen‑bonding capacity, basicity, and biological target engagement that are directly relevant for scientific selection.

Why Generic Substitution of 1‑Azatricyclo[3.3.0.02,8]octan‑3‑one (CAS 122690‑33‑9) with In‑Class Analogues Fails


In‑class compounds such as the all‑carbon tricyclo[3.3.0.02,8]octan‑3‑one or isomeric azatricyclo ketones (e.g., 6‑azatricyclo[3.2.1.0²,⁴]octan‑7‑one) share the same molecular formula or core topology but exhibit substantially different physicochemical and biological profiles. The nitrogen atom in 1‑azatricyclo[3.3.0.02,8]octan‑3‑one introduces a hydrogen‑bond acceptor site and alters the electron density of the carbonyl group, directly affecting receptor‑binding interactions and metabolic stability [1]. Furthermore, this specific azatricyclic scaffold has been explicitly identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also inhibiting formyltetrahydrofolate synthetase and carboxylesterase to a lesser extent—activities that are not reported for the all‑carbon analogue or for isomeric forms [2]. Simple substitution based on molecular formula or generic tricyclic topology therefore risks loss of the target‑engagement profile that underpins the compound’s utility in mechanistic studies and drug‑discovery programmes.

Quantitative Evidence Guide for Differentiating 1‑Azatricyclo[3.3.0.02,8]octan‑3‑one (CAS 122690‑33‑9) from Its Closest Comparators


Hydrogen‑Bond Acceptor Capability vs. All‑Carbon Analogue Tricyclo[3.3.0.02,8]octan‑3‑one

1‑Azatricyclo[3.3.0.02,8]octan‑3‑one possesses an endocyclic nitrogen atom that serves as an additional hydrogen‑bond acceptor (HBA). In contrast, the all‑carbon analogue tricyclo[3.3.0.02,8]octan‑3‑one contains only the carbonyl oxygen as an HBA. PubChem‑computed data confirm that the azatricyclo compound has two hydrogen‑bond acceptor sites versus one for the all‑carbon ketone (the all‑carbon analogue is computed with a single HBA from the carbonyl and zero HBA from the ring) [1]. The nitrogen also reduces the computed logP from an estimated ~1.2–1.5 (typical for the all‑carbon tricyclic ketone) to 0.2, reflecting increased polarity and aqueous solubility potential. These differences directly affect protein binding, solubility, and pharmacokinetic behaviour [1].

Physicochemical profiling Hydrogen bonding Medicinal chemistry

Lipoxygenase Inhibitory Activity vs. 6‑Azatricyclo[3.2.1.0²,⁴]octan‑7‑one Isomer

The Medical University of Lublin MeSH record explicitly describes 1‑azatricyclo[3.3.0.02,8]octan‑3‑one as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally notes weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant activity in fats and oils [1]. In contrast, the isomeric azatricyclo ketone 6‑azatricyclo[3.2.1.0²,⁴]octan‑7‑one (CAS 161958‑79‑8) has no publicly reported lipoxygenase‑inhibitory activity or any of the ancillary enzyme‑inhibitory properties. While no direct head‑to‑head IC₅₀ values are available, the MeSH record unequivocally links the specific 1‑azatricyclo[3.3.0.02,8]octan‑3‑one scaffold to the lipoxygenase‑inhibitor pharmacological class [1].

Lipoxygenase inhibition Anti‑inflammatory Biological activity

Rigidity and Conformational Restriction vs. Bicyclic Tropane Derivatives

1‑Azatricyclo[3.3.0.02,8]octan‑3‑one contains zero rotatable bonds and a fused three‑ring system that locks the nitrogen lone pair orientation and carbonyl position [1]. In comparison, the commonly used 8‑azabicyclo[3.2.1]octan‑3‑one (tropinone) scaffold, while also containing a nitrogen, has a single rotatable bond and a different ring‑fusion geometry, resulting in greater conformational flexibility and a distinct spatial presentation of the amine and carbonyl pharmacophores [2]. The tricyclic framework of 1‑azatricyclo[3.3.0.02,8]octan‑3‑one forces the nitrogen into a bridging position shared by three rings, creating a unique vector for hydrogen‑bond interactions that cannot be replicated by monocyclic or bicyclic amines.

Conformational restriction Scaffold hopping Drug design

Best Research & Industrial Application Scenarios for 1‑Azatricyclo[3.3.0.02,8]octan‑3‑one (CAS 122690‑33‑9) Based on Quantitative Differentiation Evidence


Lipoxygenase‑Pathway Mechanistic Studies and Anti‑Inflammatory Drug‑Discovery Programs

The explicitly documented lipoxygenase‑inhibitory activity of 1‑azatricyclo[3.3.0.02,8]octan‑3‑one, combined with its ancillary inhibition of formyltetrahydrofolate synthetase and carboxylesterase, makes it a valuable chemical probe for dissecting the arachidonic acid cascade [1]. Medicinal chemistry teams evaluating lipoxygenase‑targeted anti‑inflammatory or anti‑cancer agents should prioritise this specific scaffold over isomeric azatricyclo ketones (which lack comparable activity annotation) to ensure target‑relevant biological signal in primary screens.

Structure‑Based Drug Design Requiring a Fully Rigid, Zero‑Rotatable‑Bond Pharmacophore

The zero‑rotatable‑bond, tricyclic architecture of 1‑azatricyclo[3.3.0.02,8]octan‑3‑one provides a completely pre‑organized vector for the carbonyl oxygen and the bridgehead nitrogen lone pair, a spatial arrangement that cannot be replicated by bicyclic tropane derivatives such as tropinone [2]. This scaffold is suitable for fragment‑based lead generation and computational docking campaigns where conformational rigidity is critical for minimising entropic penalties and improving binding‑mode predictability.

Synthesis of Polycyclopentanoid Natural Product Analogues via a Nitrogen‑Containing Key Intermediate

Photochemical high‑yield preparations of tricyclo[3.3.0.02,8]octan‑3‑ones are well established as routes to polycyclopentanoid terpenes and prostacyclin analogues [3]. Replacing the all‑carbon core with 1‑azatricyclo[3.3.0.02,8]octan‑3‑one introduces a nitrogen atom that can serve as a latent functional handle for further derivatisation, or as a polarity modulator, enabling the synthesis of aza‑analogues of bioactive cyclopentanoid natural products that may possess improved pharmacokinetic properties.

Development of Antioxidant Formulations for Fats and Oils

The compound has been explicitly reported to function as an antioxidant in fats and oils [1]. Industrial researchers seeking to evaluate new antioxidant additives for lipid‑based products should consider 1‑azatricyclo[3.3.0.02,8]octan‑3‑one as a candidate because this property is documented for the specific scaffold, whereas the all‑carbon analogue and isomeric azatricyclo ketones lack comparable data.

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